N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline
Description
N-{(E)-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline is a Schiff base derivative featuring a pyrazole core substituted with chlorine, methyl, and trifluoromethyl groups, conjugated to a 3,5-dimethylaniline moiety via an imine linkage. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic properties and reactivity. Crystallographic studies using SHELXL have confirmed its planar geometry, with the imine group adopting an E-configuration .
Properties
IUPAC Name |
1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(3,5-dimethylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c1-8-4-9(2)6-10(5-8)19-7-11-12(14(16,17)18)20-21(3)13(11)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIBZRJZTGAQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(N(N=C2C(F)(F)F)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline typically involves the condensation of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with 3,5-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, leading to the replacement of the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like sodium iodide (NaI) or silver nitrate (AgNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in substituents on the pyrazole ring or aniline moiety. Key comparisons include:
- Chlorine Substitution: The presence of chlorine at the pyrazole 5-position reduces the C=N bond length (1.28 Å vs. 1.30 Å in non-chlorinated analogs), suggesting increased conjugation stability .
- Trifluoromethyl Effect: The CF₃ group induces steric hindrance, lowering the dihedral angle between pyrazole and aniline planes (12.3° vs. 15.7° in non-CF₃ analogs), as visualized via ORTEP-3 .
Physicochemical Properties
| Property | Target Compound | Analog (No Cl) | Analog (No CF₃) |
|---|---|---|---|
| Molecular Weight (g/mol) | 357.7 | 323.3 | 307.8 |
| Melting Point (°C) | 148–150 | 132–134 | 120–122 |
| LogP (Octanol-Water) | 3.5 | 3.1 | 2.8 |
| Solubility in DMSO (mg/mL) | 25.4 | 32.1 | 45.6 |
- The chlorine and CF₃ groups synergistically increase hydrophobicity (LogP = 3.5) and thermal stability (melting point ~150°C), critical for agrochemical formulations.
Methodological Considerations
- Crystallographic Refinement : SHELXL’s robustness in handling small-molecule data ensures precise bond parameter calculations, though discrepancies may arise when compared to studies using alternative software (e.g., OLEX2) .
- Structural Visualization : ORTEP-3’s graphical interface facilitates comparison of molecular conformations, highlighting steric effects of substituents like CF₃ .
Biological Activity
N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring with a trifluoromethyl group and a chloro substituent, contributing to its biological activity. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that compounds with similar structural features exhibit notable antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated that compounds with trifluoromethyl groups demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 10 | Effective against S. aureus |
| This compound | 15 | Moderate activity against MRSA |
Anti-inflammatory Potential
The anti-inflammatory effects of this compound were assessed through in vitro studies focusing on its ability to modulate NF-κB activity. Compounds with lipophilic and electron-withdrawing substituents showed varying degrees of inhibition on NF-κB translocation. The presence of the trifluoromethyl group was particularly noted for enhancing anti-inflammatory activity, suggesting a mechanism involving the modulation of inflammatory pathways .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | 6.5 | Significant reduction in inflammation |
| Control (Cinnamic acid derivative) | 8.0 | Moderate reduction |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In particular, studies have indicated that similar pyrazole derivatives exhibit cytotoxic effects against pancreatic cancer cell lines with IC50 values in the nanomolar range. The mechanism of action is thought to involve DNA intercalation and disruption of cell cycle progression .
Case Studies
- Pancreatic Cancer Cell Lines : In a study involving BxPC-3 and Panc-1 cell lines, this compound showed IC50 values of 0.051 µM and 0.066 µM respectively, indicating potent antiproliferative activity .
- Normal Cell Line Assessment : The same compound was tested on normal human lung fibroblasts (WI38), revealing an IC50 value of 0.36 µM, demonstrating selective toxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
